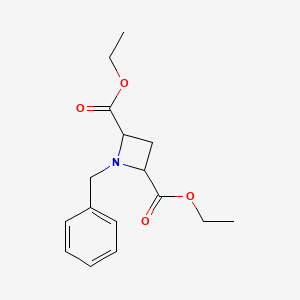

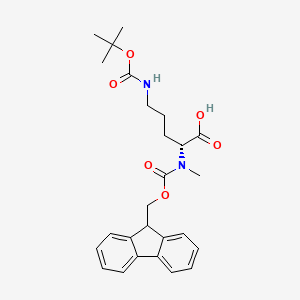

![molecular formula C24H38S2Si B8099493 7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8099493.png)

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Overview

Description

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole is an organosilicon compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electronic properties, making it a valuable component in the development of semiconducting materials and organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole typically involves the use of direct (hetero)arylation polymerization. This method employs palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole are not extensively documented, the principles of large-scale organic synthesis and polymerization are applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or silanes.

Scientific Research Applications

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to act as a donor-acceptor molecule. This allows it to participate in charge transfer processes, which are essential for its function in organic electronics. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient parts of designed molecules, facilitating redox reactions and charge transport .

Comparison with Similar Compounds

Similar Compounds

Dithieno[3,2-b2’,3’-d]pyrrole: Similar in structure but differs in the presence of a pyrrole ring instead of a silole ring.

Benzo[c][1,2,5]thiadiazole: Another donor-acceptor compound with different electronic properties.

Diketopyrrolopyrrole: Known for its strong electron-withdrawing ability and used in similar applications.

Uniqueness

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole is unique due to its silole ring, which imparts distinct electronic properties and enhances its performance in organic electronic devices. Its ability to form stable conjugated polymers makes it a valuable component in various applications .

Properties

IUPAC Name |

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38S2Si/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24/h13-16,19-20H,5-12,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIPWGKXFQQTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si]1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38S2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8099410.png)

![benzyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B8099440.png)

![tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8099441.png)

![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)

![2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8099497.png)

![(3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol(relative)](/img/structure/B8099502.png)